molecular formula C12H11NO3S B8293695 5-(4-Acetylbenzyl)thiazolidine-2,4-dione

5-(4-Acetylbenzyl)thiazolidine-2,4-dione

Cat. No.: B8293695
M. Wt: 249.29 g/mol
InChI Key: KNKIXXJBMGWXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Acetylbenzyl)thiazolidine-2,4-dione is a synthetic thiazolidinedione derivative of interest in medicinal chemistry and biochemical research. This compound features the thiazolidine-2,4-dione scaffold, a privileged structure known for its diverse biological activities, substituted with a 4-acetylbenzyl group at the 5-position. The acetyl moiety on the benzyl ring provides a potential site for further chemical modification, making this compound a valuable intermediate for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. Thiazolidinedione-based compounds are extensively investigated for their potential interactions with various biological targets. Researchers studying metabolic diseases, such as type 2 diabetes, may explore its properties due to the well-documented role of related analogs as PPARγ (Peroxisome Proliferator-Activated Receptor gamma) modulators . Beyond metabolic disorders, thiazolidinediones are also studied in oncological research for their potential anti-proliferative effects and in investigations concerning inflammatory pathways. The specific research value and mechanism of action for this compound are subject to ongoing investigation and should be validated by researchers in their specific experimental contexts. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

5-[(4-acetylphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11NO3S/c1-7(14)9-4-2-8(3-5-9)6-10-11(15)13-12(16)17-10/h2-5,10H,6H2,1H3,(H,13,15,16)

InChI Key

KNKIXXJBMGWXCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=O)S2

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

The thiazolidine-2,4-dione derivatives, including 5-(4-acetylbenzyl)thiazolidine-2,4-dione, have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanisms of Action : Thiazolidine derivatives act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose metabolism and has been implicated in cancer cell proliferation. By modulating PPARγ activity, these compounds can potentially exert antitumor effects independent of their metabolic actions .
  • Case Studies : A study highlighted the synthesis of 5-benzylidene thiazolidine-2,4-dione derivatives that exhibited IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervix carcinoma cells . Another investigation reported the development of novel thiazolidine derivatives that inhibited vascular endothelial growth factor receptor 2 (VEGFR-2), an important target in cancer therapy .

Antidiabetic Applications

This compound is part of a broader class of thiazolidinediones known for their antidiabetic properties. These compounds facilitate glucose uptake in peripheral tissues and improve insulin sensitivity.

  • Mechanism : Thiazolidinediones function by activating PPARγ, leading to enhanced insulin sensitivity and reduced blood glucose levels. This mechanism is particularly beneficial for patients with type 2 diabetes mellitus .
  • Research Findings : Studies have demonstrated that thiazolidinedione derivatives can significantly reduce plasma glucose levels in diabetic models. For instance, a recent synthesis involving thiazolidinedione derivatives showed promising results in lowering blood glucose levels through their action on insulin signaling pathways .

Antimicrobial Applications

The antimicrobial properties of thiazolidine-2,4-dione derivatives have also been extensively studied. These compounds have shown efficacy against a range of pathogens.

  • Activity Spectrum : Research indicates that this compound exhibits antimicrobial activity primarily against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for various derivatives have been reported between 2 to 16 μg/mL .
  • Case Studies : A study reported the synthesis and evaluation of several thiazolidine derivatives for their antimicrobial activity, highlighting their potential as effective agents against infections caused by resistant bacterial strains .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings/Case Studies
AnticancerInduces apoptosis and inhibits cell proliferation via PPARγIC50 values from 0.19 to 3.2 μM against multiple cancer cell lines
AntidiabeticActivates PPARγ to enhance insulin sensitivitySignificant reduction in plasma glucose levels observed
AntimicrobialExhibits activity against Gram-positive bacteriaMIC values ranging from 2 to 16 μg/mL reported

Comparison with Similar Compounds

Lipoxygenase (LOX) Inhibition and Antioxidant Activity

Substituents on the benzylidene/benzyl moiety significantly influence LOX inhibition and antioxidant capacity. Electron-donating groups (e.g., hydroxyl, methoxy) often enhance activity, while hydrophobic or bulky groups reduce efficacy.

Compound (Substituent) LOX Inhibition (% at 100 µM) IC₅₀ (µM) Lipid Peroxidation Inhibition (%) Key Observations References
1c : 5-(2,5-Dihydroxybenzylidene) 76.3% 3.52 72.5% High LOX inhibition due to di-OH groups
1s : 5-(Indol-3-ylmethylene) 53.1% 7.46 82.9% Enhanced lipid peroxidation inhibition
1g : 5-(3,4,5-Trimethoxybenzylidene) 7.3% N/A 23.0% Methoxy groups reduce activity
Target Compound : 4-Acetylbenzyl Inferred N/A Inferred Acetyl (electron-withdrawing) may reduce LOX inhibition compared to hydroxylated analogs

Key Trends :

  • Hydroxyl groups (e.g., 1c ) enhance LOX inhibition via hydrogen bonding .
  • Methoxy or acetyl groups may hinder enzyme interaction due to steric/electronic effects .

Antidiabetic Activity

TZDs are well-known for their hypoglycemic effects, often mediated through PPARγ activation. Substituents like sulphonyl or methoxy groups enhance antidiabetic potency.

Compound (Substituent) PPARγ Activation IC₅₀ (PTP1B Inhibition) In Vivo Activity (OGTT) References
19a : 5-(4-Methoxyimidazopyridine) High N/A Potent in KK mouse model
4e : 5-(4-Chloroaminophenylsulphonyl) N/A 4.6 µM (PTP1B) N/A
Target Compound : 4-Acetylbenzyl Inferred Inferred Inferred

Key Trends :

  • Sulphonyl groups (e.g., 4e ) enhance PTP1B inhibition .
  • Methoxy groups (e.g., 19a ) improve hypoglycemic activity .
  • The acetyl group may offer moderate PPARγ binding but lower potency compared to sulphonyl derivatives .

Anticancer Activity

Anticancer effects are influenced by substituent hydrophobicity and electron-withdrawing capacity.

Compound (Substituent) Cell Line Activity (IC₅₀) Key Observations References
5d : 5-(4-Alkylbenzylidene) DLD-1, SW620 (Colon) Alkyl chains enhance penetration
5g : 5-(4-Alkylbenzylidene) MCF-7, MDA-MB-231 (Breast) Lipophilic groups improve efficacy
Target Compound : 4-Acetylbenzyl Inferred Acetyl may reduce hydrophobicity vs. alkyl, limiting cell uptake

Key Trends :

  • Alkyl groups (e.g., 5d , 5g ) enhance anticancer activity via lipophilicity .
  • Acetyl groups may reduce membrane permeability compared to alkyl chains.

Antimicrobial Activity

Halogen and aromatic substituents are critical for antimicrobial potency.

Compound (Substituent) MIC (µM) vs. Pathogens Key Observations References
3a : 5-(2,6-Dichlorobenzylidene) Gram-positive: 12.5–25 µM Chlorine enhances activity
5a : 5-(4-Chlorobenzylidene) Candida albicans: 6.25 µM Electron-withdrawing Cl improves efficacy
Target Compound : 4-Acetylbenzyl Inferred Acetyl lacks halogen’s electronegativity, likely reducing potency

Key Trends :

  • Halogens (e.g., Cl) improve antimicrobial activity via electronegative interactions .
  • Acetyl groups may offer weaker target binding compared to halogens.

Mitochondrial Pyruvate Carrier (MPC) Inhibition

Hydroxy and methoxy substituents enhance MPC inhibition.

Compound (Substituent) MPC Inhibition (%) Key Observations References
3 : 5-(4-Hydroxybenzylidene) 85% (vs. UK5099) Hydroxyl groups critical for activity
5 : 5-(3-Hydroxy-4-methoxybenzylidene) 82% (vs. UK5099) Combined OH and OMe enhance binding
Target Compound : 4-Acetylbenzyl Inferred Acetyl lacks hydrogen-bonding capacity, likely reducing MPC inhibition

Preparation Methods

Catalytic Systems and Solvent Selection

Early methods employed piperidine or ammonium acetate in refluxing toluene or ethanol, achieving moderate yields (60–75%). For example, a protocol using piperidine in ethanol at 80°C for 6 hours yielded 68% product, with purification via silica gel chromatography. The reaction mechanism proceeds through deprotonation of the active methylene group in thiazolidine-2,4-dione, followed by nucleophilic attack on the aldehyde carbonyl.

Temperature and Reaction Time Optimization

Elevated temperatures (80–100°C) are critical for overcoming the energy barrier of the condensation step. Prolonged reflux (8–12 hours) in toluene improved yields to 72% but required azeotropic water removal. Shorter reaction times (3–4 hours) were achieved using polar aprotic solvents like DMF, albeit with increased side-product formation.

Green Synthesis Using Deep Eutectic Solvents (DES)

DES Composition and Recyclability

Choline chloride-based DES, such as choline chloride:urea (1:2), enabled solvent-free synthesis at 80°C with 85% yield in 40 minutes. The DES acted as both solvent and catalyst, with hydrogen-bonding interactions facilitating enolate formation. Recyclability studies showed consistent yields (>80%) over five cycles, underscoring the sustainability of this approach.

Comparative Performance of DES

Table 1 summarizes DES performance in synthesizing thiazolidinedione derivatives:

DES CompositionReaction Time (min)Yield (%)
Choline chloride:urea4085
Choline chloride:glycerol5578
Betaine:levulinic acid9065

The high yield in choline chloride:urea DES correlates with its low viscosity and strong hydrogen-bond donor capacity.

Organocatalytic Approaches in Aqueous Media

DABCO-Catalyzed Condensation

Using 10 mol% 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous ethanol (1:1 v/v) at room temperature afforded 89% yield within 30 minutes. The zwitterionic intermediate formed by DABCO stabilized the enolate, accelerating the condensation (Scheme 1):

Scheme 1: Proposed mechanism for DABCO-mediated Knoevenagel condensation.

  • Deprotonation of thiazolidine-2,4-dione by DABCO.

  • Nucleophilic attack on 4-acetylbenzaldehyde.

  • Elimination of water to form the benzylidene product.

Solvent Effects

Comparative studies in aqueous ethanol, DMF, and solvent-free systems revealed superior yields in aqueous media (89% vs. 72% in DMF). Water’s high polarity likely stabilized the transition state, while ethanol enhanced reactant solubility.

Purification and Characterization Techniques

Chromatographic Purification

Silica gel chromatography with hexanes/ethyl acetate (7:3) effectively removed unreacted aldehyde and dimeric byproducts. Alternatively, recrystallization from ethanol provided >95% purity, as confirmed by HPLC.

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 2.60 (s, 3H, COCH3), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.92 (s, 1H, CH=), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 12.48 (s, 1H, NH).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 3120 cm⁻¹ (N-H).

  • LC-MS: m/z 277.08 [M-H]⁻.

Comparative Analysis of Synthetic Methods

Table 2 contrasts key parameters across methodologies:

MethodCatalystSolventTemp (°C)Time (h)Yield (%)
Traditional KnoevenagelPiperidineEthanol80668
DES-mediatedChCl:ureaSolvent-free800.6785
DABCO-catalyzedDABCOAqueous ethanol250.589

The DABCO method offers the best combination of yield, time, and mild conditions .

Q & A

Q. How do molecular dynamics simulations explain the binding stability of thiazolidinediones with PPARγ?

  • Simulations (e.g., GROMACS) reveal hydrogen bonding between the thiazolidinedione ring and PPARγ’s Tyr473. Binding free energy calculations (MM-PBSA) correlate with experimental IC50 values .

Data Contradiction Analysis

Q. Why do some 5-arylidene-thiazolidinediones show conflicting activities in enzymatic vs. cellular assays?

  • Discrepancies may stem from off-target effects or differential cell permeability. For example, 5-(4-chlorobenzylidene) derivatives inhibit aldose reductase in vitro but lack cellular activity due to poor membrane penetration. Dual-assay validation (enzyme inhibition + cell-based glucose uptake) resolves such conflicts .

Q. How can researchers reconcile variable yields in Knoevenagel condensations?

  • Yield variations arise from substituent electronic effects . Electron-deficient aldehydes (e.g., nitro-substituted) react faster, giving higher yields (70–90%), while electron-rich analogs require longer reaction times. Optimization via Design of Experiments (DoE) identifies ideal conditions .

Methodological Best Practices

  • Synthetic Protocols : Prioritize DIPEAc-catalyzed Knoevenagel condensation for scalability and eco-efficiency .
  • Biological Assays : Use HepG2.2.15 cells for antiviral studies and L6 myocytes for glucose uptake assays to ensure reproducibility .
  • Computational Workflows : Combine docking (AutoDock), dynamics (GROMACS), and QSAR models to accelerate lead optimization .

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